Carbazole-1-acetic acid
Overview
Description
Carbazole-1-acetic acid is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole itself is a tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound incorporates an acetic acid moiety at the first position of the carbazole ring, making it a compound of interest in various scientific fields due to its unique structural and chemical properties.
Mechanism of Action
- The primary targets of carbazole derivatives can vary, but some examples include:
- P53 Molecular Signaling Pathway : Carbazole derivative ECCA acts as an anticancer agent by reactivating the P53 pathway .
- RAS-MAPK Pathway : Other carbazole derivatives exhibit antifungal activity by acting on this pathway .
- p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway : Carbazole derivatives inhibit inflammation by blocking the conversion of DAXX protein into ASK-1 .
- AKT Molecular Signaling Pathway : Modification of this pathway in the brain contributes to anti-Alzheimer’s activity .
- GLUT4 Translocation : Carbazole derivatives are effective against diabetes by translocating GLUT4 .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbazole-1-acetic acid typically involves the functionalization of the carbazole ring. One common method is the Friedel-Crafts acylation of carbazole with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Carbazole-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: this compound derivatives with additional carboxyl groups.
Reduction: Carbazole-1-ethanol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Carbazole-1-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Comparison with Similar Compounds
Carbazole-1-acetic acid can be compared with other carbazole derivatives such as:
Carbazole-3-acetic acid: Differing in the position of the acetic acid moiety, which can influence its reactivity and biological activity.
Carbazole-9-acetic acid: Another positional isomer with distinct chemical and physical properties.
Indole-3-acetic acid: A structurally related compound with significant roles in plant growth regulation.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives.
Properties
IUPAC Name |
2-(9H-carbazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-7,15H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYTORIICEPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156842 | |
Record name | Carbazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131023-43-3 | |
Record name | Carbazole-1-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131023433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(9H-carbazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental significance of carbazole-1-acetic acid?
A: this compound is a major photodegradation product of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID) [, , ]. Its presence in aquatic environments is a direct result of diclofenac photolysis upon exposure to sunlight []. This highlights the potential persistence of pharmaceutical metabolites in the environment even after the parent compound degrades.
Q2: How does the presence of dissolved organic matter in water affect diclofenac degradation and this compound formation?
A: While this compound is a major product of diclofenac photodegradation in pure water, its formation is less significant in the presence of chromophoric dissolved organic material (CDOM) []. CDOM can act as a photosensitizer, leading to the formation of alternative photoproducts like 8-chlorothis compound and hydroxythis compound [].
Q3: What alternative photodegradation pathways of diclofenac exist besides this compound formation?
A: Diclofenac photodegradation follows different pathways depending on the environmental conditions. In the presence of CDOM, dehydration and decarboxylation become significant pathways []. For instance, 1-(2,6-dichlorophenyl)indolin-2-one and 2-2-(chlorophenylamino)benzaldehyde can be formed []. Under specific conditions, a UV-resistant carbazole-dione derivative has also been observed [].
Q4: Are there other methods for degrading diclofenac besides photolysis, and do they produce this compound?
A: Yes, photocatalytic degradation using materials like titanium dioxide (TiO2) and graphitic carbon nitride (g-C3N4) effectively degrade diclofenac []. Interestingly, while these methods successfully remove the parent compound, this compound persists even after extended irradiation periods [], indicating its potential recalcitrance to certain degradation processes.
Q5: What analytical techniques are used to identify and quantify this compound in environmental samples?
A: Various analytical techniques are employed to study this compound, including Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) [] and High-Performance Liquid Chromatography (HPLC) []. These methods allow researchers to identify and quantify the compound, along with other diclofenac photoproducts, in complex environmental matrices.
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